molecular formula C23H22N2O3S B2900540 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921567-26-2

4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2900540
CAS RN: 921567-26-2
M. Wt: 406.5
InChI Key: YIHCQEAWVVQYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that belongs to the thiazole family. It is a synthetic compound that has shown promising results in scientific research applications. This compound has gained significant attention due to its potential therapeutic benefits in various medical conditions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is not well-understood. However, studies have suggested that this compound may act through various pathways such as the inhibition of specific enzymes and the modulation of specific receptors. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant properties and can potentially be used to prevent oxidative damage in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in lab experiments are its well-established synthesis method and its potential therapeutic benefits in various medical conditions. However, the limitations of using this compound in lab experiments are its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are various future directions for the research of 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Another direction is to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety for use in humans. The future directions for research on this compound are vast, and it has the potential to become a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves the reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine and tert-butyl isocyanate in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified through chromatography. The synthesis method of this compound is well-established and has been reported in various scientific journals.

Scientific Research Applications

4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various medical conditions. Additionally, this compound has shown neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-23(2,3)16-10-8-14(9-11-16)21(26)25-22-24-17(13-29-22)19-12-15-6-5-7-18(27-4)20(15)28-19/h5-13H,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHCQEAWVVQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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